N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine
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Overview
Description
N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine is a complex organic compound characterized by its multiple ethoxy and chloroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine typically involves multiple steps:
Initial Reaction: The starting material, benzylamine, undergoes a reaction with 2-chloroethanol to form an intermediate.
Ethoxylation: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.
Chlorination: The ethoxylated intermediate is further reacted with thionyl chloride to introduce the chloroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of ethers or other substituted amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine involves its interaction with specific molecular targets. The chloroethoxy groups can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy and chloroethoxy groups.
Diethylene glycol mono(2-chloroethyl) ether: Another compound with chloroethoxy groups but different structural features.
Uniqueness
N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine is unique due to its multiple ethoxy and chloroethoxy groups, which provide it with distinct chemical properties and potential applications. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
671796-27-3 |
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Molecular Formula |
C19H31Cl2NO4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-[2-[2-(2-chloroethoxy)ethoxy]ethyl]ethanamine |
InChI |
InChI=1S/C19H31Cl2NO4/c20-6-10-23-14-16-25-12-8-22(18-19-4-2-1-3-5-19)9-13-26-17-15-24-11-7-21/h1-5H,6-18H2 |
InChI Key |
JJYDBDPZFPTVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCOCCCl)CCOCCOCCCl |
Origin of Product |
United States |
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